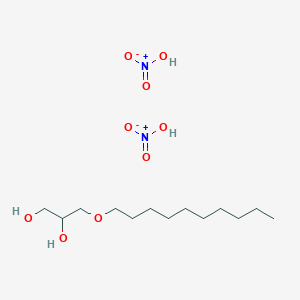
3-Decoxypropane-1,2-diol;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Decoxypropane-1,2-diol;nitric acid is a chemical compound that combines the properties of both an alcohol and an acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decoxypropane-1,2-diol typically involves the reaction of 1,2-diol with a decyl group under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Nitric acid can be prepared by diluting a concentrated stock solution of nitric acid with distilled water .
Industrial Production Methods
Industrial production of 3-Decoxypropane-1,2-diol involves large-scale chemical reactions using high-purity reagents and controlled conditions to ensure the consistency and quality of the product. Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, which is then absorbed in water to form nitric acid.
Chemical Reactions Analysis
Types of Reactions
3-Decoxypropane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Nitric acid is a strong oxidizing agent and can participate in numerous reactions, including nitration and oxidation.
Common Reagents and Conditions
Oxidation: 3-Decoxypropane-1,2-diol can be oxidized using reagents such as sodium periodate or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: Reduction reactions typically produce alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Scientific Research Applications
3-Decoxypropane-1,2-diol;nitric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Decoxypropane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative cleavage, leading to the formation of aldehydes or ketones . Nitric acid acts as a strong oxidizing agent, facilitating various chemical transformations through electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxycyclobutane-1,2-dione: Similar in structure but differs in its reactivity and applications.
1,2-Propanediol: Shares the diol functional group but has different chemical properties and uses.
Uniqueness
3-Decoxypropane-1,2-diol;nitric acid is unique due to its combination of an alcohol and an acid, allowing it to participate in a wide range of chemical reactions and making it valuable in various research and industrial applications.
Properties
CAS No. |
62908-50-3 |
|---|---|
Molecular Formula |
C13H30N2O9 |
Molecular Weight |
358.39 g/mol |
IUPAC Name |
3-decoxypropane-1,2-diol;nitric acid |
InChI |
InChI=1S/C13H28O3.2HNO3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14;2*2-1(3)4/h13-15H,2-12H2,1H3;2*(H,2,3,4) |
InChI Key |
ANLQLQVUGOGGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















